Dihydroorotase Inhibition: A Weak Fragment Hit Differentiated from Potent Inhibitors
In an enzymatic assay against mouse dihydroorotase (DHOase), 4-(2-fluorophenoxy)piperidine exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This weak inhibitory activity contrasts sharply with the known potent DHOase inhibitor 5-aminoorotic acid (5-AOA), which displays an IC50 of 9.87 µM (9,870 nM) against the human enzyme [2]. The 18.2-fold lower potency of 4-(2-fluorophenoxy)piperidine confirms its suitability as a low-affinity fragment starting point for hit-to-lead optimization, rather than a potent tool compound. For researchers seeking to probe DHOase with minimal functional disruption or to build SAR around a weak binding core, this compound provides a quantitatively defined, tunable entry point.
| Evidence Dimension | Dihydroorotase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC50 = 9.87 µM (9,870 nM) |
| Quantified Difference | 5-AOA is 18.2-fold more potent; target compound is a weak inhibitor |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37 (target); human CAD dihydroorotase domain (comparator) |
Why This Matters
This quantitative weak inhibition profile makes 4-(2-fluorophenoxy)piperidine a tractable fragment hit for lead optimization campaigns, whereas potent analogs like 5-AOA would not provide the same incremental SAR learning opportunity.
- [1] BindingDB. Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. IC50 = 1.80E+5 nM. Accessed 2026. View Source
- [2] Eurofarma OvidDS. Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. IC50 = 9.87 µM. 2025. View Source
